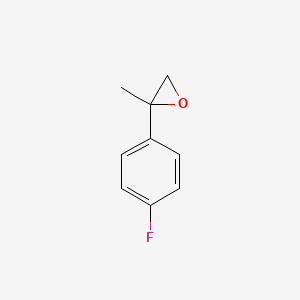

2-(4-Fluorophenyl)-2-methyloxirane

Descripción general

Descripción

2-(4-Fluorophenyl)-2-methyloxirane, also known as fluoro-oxirane or FPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FPO is a chiral molecule, meaning that it exists in two mirror-image forms, and has been studied for its ability to act as a versatile building block for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

1. Role in Analyzing α-Chiral Amines

(2005) - (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is recognized for its role in the analysis of scalemic mixtures of amines. This fluorinated compound is versatile for identifying and quantifying diastereomeric products of α-chiral primary and secondary amines through regioselective ring-opening reactions, using methods like 19F, 1H, 13C NMR, and HPLC. This highlights its utility in chiral resolution processes and analysis of enantiomeric excesses (Rodríguez-Escrich et al., 2005).

2. In Synthesis of Ligand and Pharmacological Research

(1998) - The compound 4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine, a variant of 2-(4-Fluorophenyl)-2-methyloxirane, has been synthesized and evaluated for its affinity at the serotonin transporter (5-HTT) in pharmacological research. This research contributes to understanding the binding dynamics of serotonin reuptake inhibitors, highlighting the compound's relevance in medicinal chemistry (Keverline-Frantz et al., 1998).

3. Application in Liquid Crystalline Polyether Synthesis

(1994) - Research involving racemic and chiral [(4-cyano-4′-biphenyl)oxy] and [(4-methoxy-4′-biphenyl)oxy]methyloxiranes, derivatives of 2-(4-Fluorophenyl)-2-methyloxirane, has led to the synthesis of liquid crystalline polyethers. These materials demonstrate interesting properties like enantiotropic liquid crystallinity, showing potential in advanced material sciences (Taton et al., 1994).

4. Utility in Stereoselective Oxirane Formation

(1994) - The compound has been involved in the stereoselective formation of oxiranes, demonstrating its importance in organic synthesis. This process involves reaction conditions that influence the chemo- and stereoselectivity, leading to the creation of sulfur-free tertiary α-(fluoromethyl)carbinols, a significant step in organic synthesis (Bravo et al., 1994).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVNUFCKZMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

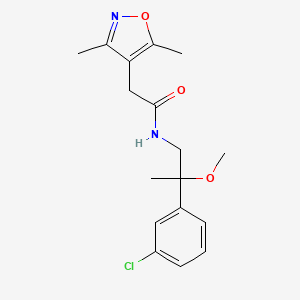

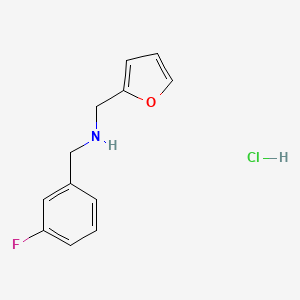

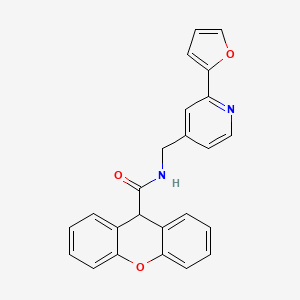

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)